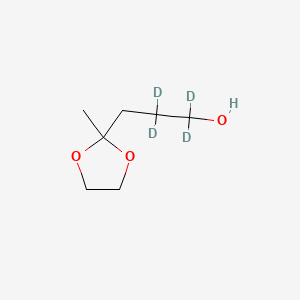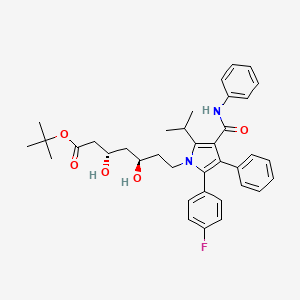![molecular formula C21H31NO8 B565080 3-{2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl}phenyl beta-D-glucopyranosiduronic acid CAS No. 383891-39-2](/img/structure/B565080.png)
3-{2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl}phenyl beta-D-glucopyranosiduronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl}phenyl beta-D-glucopyranosiduronic acid is a complex organic compound with the molecular formula C21H31NO8 and a molecular weight of 425.478 g/mol. This compound is primarily used for research purposes and is not intended for human therapeutic applications or veterinary use.
準備方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
化学反応の分析
Types of Reactions
3-{2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl}phenyl beta-D-glucopyranosiduronic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The dimethylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols.
科学的研究の応用
3-{2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl}phenyl beta-D-glucopyranosiduronic acid has several scientific research applications, including:
Biomarker for Tramadol Use: The presence of this compound in urine can be used as a biomarker to detect tramadol use.
Understanding Tramadol Metabolism: Studying the formation and excretion of this compound helps researchers understand how the body metabolizes tramadol.
Development of Pain Medications: Insights gained from research on this compound can be used to develop new and improved pain medications with more predictable effects and fewer side effects.
作用機序
The mechanism of action of 3-{2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl}phenyl beta-D-glucopyranosiduronic acid involves its biotransformation in the body. It undergoes O-desmethylation, removing a methyl group from the tramadol molecule, resulting in O-Desmethyltramadol. This metabolite can then be further conjugated with glucuronic acid to form O-Desmethyltramadol Glucuronide. This process helps in understanding the metabolism and excretion pathways of tramadol.
類似化合物との比較
Similar Compounds
O-Desmethyltramadol: A primary metabolite of tramadol that undergoes further conjugation with glucuronic acid.
Tramadol: The parent compound from which 3-{2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl}phenyl beta-D-glucopyranosiduronic acid is derived.
Uniqueness
This compound is unique due to its specific structure and its role as a biomarker for tramadol use. Its formation and excretion provide valuable insights into the metabolism of tramadol, which is crucial for developing better pain management therapies.
特性
CAS番号 |
383891-39-2 |
|---|---|
分子式 |
C21H31NO8 |
分子量 |
425.5 g/mol |
IUPAC名 |
6-[3-[2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H31NO8/c1-22(2)11-13-6-3-4-9-21(13,28)12-7-5-8-14(10-12)29-20-17(25)15(23)16(24)18(30-20)19(26)27/h5,7-8,10,13,15-18,20,23-25,28H,3-4,6,9,11H2,1-2H3,(H,26,27) |
InChIキー |
DSBGQRZOJXSECT-UHFFFAOYSA-N |
SMILES |
CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)O |
正規SMILES |
CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)O |
同義語 |
3-[2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]phenyl β-D-Glucopyranosiduronic Acid; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4R-5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolecarboxylic Acid Ethyl Ester](/img/structure/B564999.png)
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-1,10-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B565000.png)

![4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol-d4](/img/structure/B565002.png)






![1-Benzyl-4-[N-(1-propanoyl)-N-phenylamino]-4-methoxymethylpiperidine-d3](/img/structure/B565015.png)



